Hexyl m-iodobenzyl carbonate
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Overview
Description
Hexyl m-iodobenzyl carbonate is an organic compound with the molecular formula C14H19IO3 and a molecular weight of 362.2 g/mol It is characterized by the presence of a hexyl group attached to a m-iodobenzyl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl m-iodobenzyl carbonate can be synthesized through the reaction of hexyl alcohol with m-iodobenzyl chloroformate in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with the base facilitating the formation of the carbonate ester linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the esterification of hexyl alcohol with m-iodobenzyl chloroformate. This process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Hexyl m-iodobenzyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the m-iodobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Major Products:
Substitution Reactions: Products include substituted benzyl derivatives, depending on the nucleophile used.
Hydrolysis: Major products are hexyl alcohol and m-iodobenzoic acid.
Scientific Research Applications
Hexyl m-iodobenzyl carbonate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexyl m-iodobenzyl carbonate involves its interaction with specific molecular targets. For instance, in radiolabeled derivatives, the iodine atom plays a crucial role in imaging applications by enabling the visualization of biological processes . The carbonate ester linkage can also undergo hydrolysis, releasing active intermediates that interact with cellular components .
Comparison with Similar Compounds
Hexyl m-iodobenzyl carbonate can be compared with other similar compounds, such as:
Hexyl m-bromobenzyl carbonate: Similar structure but with a bromine atom instead of iodine.
Hexyl m-chlorobenzyl carbonate:
Uniqueness: The presence of the iodine atom in this compound imparts unique properties, such as higher atomic mass and distinct reactivity patterns, making it valuable for specific applications like radiolabeling .
Properties
CAS No. |
67987-32-0 |
---|---|
Molecular Formula |
C14H19IO3 |
Molecular Weight |
362.20 g/mol |
IUPAC Name |
hexyl (3-iodophenyl)methyl carbonate |
InChI |
InChI=1S/C14H19IO3/c1-2-3-4-5-9-17-14(16)18-11-12-7-6-8-13(15)10-12/h6-8,10H,2-5,9,11H2,1H3 |
InChI Key |
NRPPDTCNEWZSNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)OCC1=CC(=CC=C1)I |
Origin of Product |
United States |
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